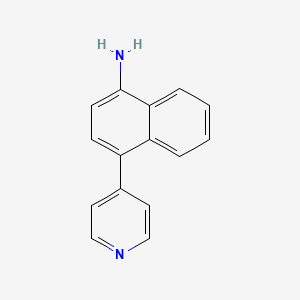

4-(Pyridin-4-yl)naphth-1-ylamine

Description

This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing urea derivatives with high affinity for 5-HT1 receptors. For example, it was utilized as a key intermediate in the synthesis of N-[7-(1-Methylpiperidin-4-yl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indol-1-yl]-N′-[4-(pyridin-4-yl)naphth-1-yl]-urea (E7), which exhibited a pKi >8.0 at 5-HT1 receptors, indicating potent binding activity .

The compound’s planar aromatic structure facilitates π-π stacking interactions, enhancing its binding to receptor sites. Its amine group also allows for derivatization, enabling the development of bioactive molecules.

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-pyridin-4-ylnaphthalen-1-amine |

InChI |

InChI=1S/C15H12N2/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H,16H2 |

InChI Key |

DDXAGRCTJKBGRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Methyl-N-(naphthalen-1-ylmethyl)pyridin-4-amine

- Structure : Unlike 4-(Pyridin-4-yl)naphth-1-ylamine, this compound (CAS 680185-80-2) features a methyl group attached to the amine and a naphthylmethyl substituent, altering its steric and electronic properties.

- Applications : Primarily documented in safety data sheets, it is classified as hazardous if inhaled, with specific first-aid measures required .

- The absence of a free amine limits its utility in reactions requiring nucleophilic substitution or urea formation.

4-Aryl-4-(Naphth-1-ylmethylamino)-methyl-piperidine Derivatives

- Structure: These compounds (e.g., from ) incorporate a piperidine ring substituted with aryl and naphthylmethylamino groups.

- Applications: Patented for therapeutic uses, likely targeting central nervous system receptors due to their structural similarity to known neuroactive agents .

- The presence of a secondary amine (vs. primary in this compound) may alter pharmacokinetics.

Research Findings and Implications

- Pharmacological Efficacy : this compound-derived urea compounds (e.g., E7, E12) demonstrate superior 5-HT1 receptor binding compared to methylated or piperidine-containing analogs, likely due to optimal amine accessibility and aromatic stacking .

- Synthetic Flexibility : The free amine in this compound enables diverse derivatization, making it a versatile scaffold for drug discovery. In contrast, methylated analogs are less reactive, and piperidine derivatives require multi-step synthesis .

- Safety Considerations : While safety data for this compound are scarce, its methylated counterpart highlights the importance of substituent choice in mitigating toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.